molecular formula C18H20FN3O2S B4723619 N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide

N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide

Cat. No. B4723619
M. Wt: 361.4 g/mol
InChI Key: DIJVFKSDSIIVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide, also known as FMPPH, is a chemical compound that has gained attention in scientific research due to its potential applications in the medical field.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in cell signaling pathways. This leads to a disruption of cellular processes that are necessary for the growth and survival of cancer cells and neurons.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. In addition, N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide can increase the levels of certain neurotransmitters in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide. One area of interest is the development of new synthesis methods that can produce larger quantities of the compound. In addition, further research is needed to fully understand the mechanism of action of N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide and its potential applications in the treatment of cancer and neurological disorders. Finally, studies on the toxicity and safety of N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide are needed to determine its suitability for use in humans.

Scientific Research Applications

N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide has been studied for its potential applications in the medical field, particularly in the treatment of cancer and neurological disorders. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In addition, N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide has been found to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[3-(4-methoxyphenyl)propanoylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c1-24-16-9-4-13(5-10-16)6-11-17(23)21-22-18(25)20-12-14-2-7-15(19)8-3-14/h2-5,7-10H,6,11-12H2,1H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJVFKSDSIIVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NNC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide
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